![molecular formula C18H17F3N2O2 B3011857 N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 250714-44-4](/img/structure/B3011857.png)
N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a benzamide moiety with a trifluoromethyl substituent
Mécanisme D'action
Target of Action
The primary target of N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide is Integrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, Integrin alpha-L plays a crucial role in cell adhesion and cell-surface mediated signaling.
Mode of Action
It is known to interact with its target, integrin alpha-l . This interaction could potentially alter the normal functioning of the cell, leading to changes in cell adhesion and signaling pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(morpholin-4-yl)aniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to form the intermediate product.
Purification: The intermediate product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Applications De Recherche Scientifique
N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is used as a tool to study cellular processes and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-(trifluoromethyl)benzamide
- N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide
Uniqueness
N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to its specific structural features, such as the position of the morpholine ring and the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-3-1-2-13(12-14)17(24)22-15-4-6-16(7-5-15)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJBPBRRUPJQPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
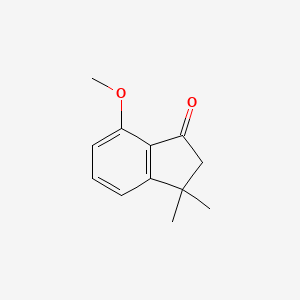
![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)
![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-fluoropropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B3011778.png)

![N-(2,4-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B3011781.png)

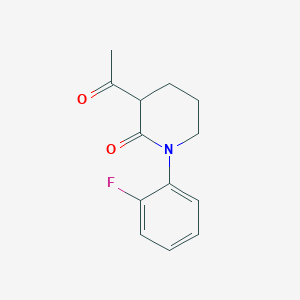
![2-[3-(4-Fluoro-2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3011784.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3011786.png)
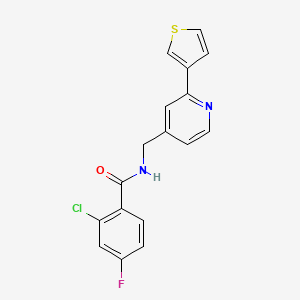
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B3011789.png)
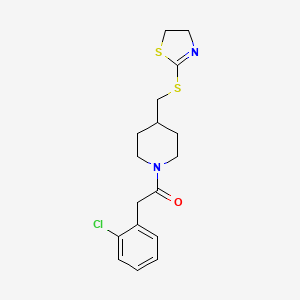
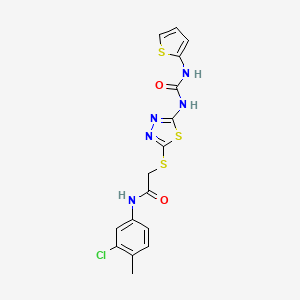
![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3011797.png)
